(2-Chloro-6-methylpyridin-4-yl)methanol: A Technical Guide for Advanced Chemical Synthesis
(2-Chloro-6-methylpyridin-4-yl)methanol: A Technical Guide for Advanced Chemical Synthesis
Abstract
(2-Chloro-6-methylpyridin-4-yl)methanol (CAS No. 152815-18-4) is a pivotal bifunctional heterocyclic building block in modern medicinal and materials chemistry. Its structure, featuring a reactive chloro-substituent amenable to nucleophilic aromatic substitution and a primary alcohol group ready for diverse transformations, offers significant synthetic versatility. This guide provides an in-depth analysis of its chemical properties, a robust and detailed protocol for its synthesis via the reduction of its corresponding methyl ester, an exploration of its characteristic reactivity, and an overview of its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis. This section outlines the key identifiers, physical characteristics, and expected spectroscopic signatures of (2-Chloro-6-methylpyridin-4-yl)methanol.
Chemical Identity and Structure
The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 6-position with a methyl group, and at the 4-position with a hydroxymethyl group.
Caption: Chemical Structure of (2-Chloro-6-methylpyridin-4-yl)methanol.
Data Tables: Identifiers and Physical Properties
Quantitative data is summarized below for quick reference.
Table 1: Chemical Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 152815-18-4 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| MDL Number | MFCD16607334 | [1] |
| SMILES | CC1=CC(CO)=CC(Cl)=N1 | [1] |
| InChI Key | YXPVCSWOMRFRCS-UHFFFAOYSA-N |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [1] |
| Melting Point | Not available in literature; must be determined experimentally. | |
| Boiling Point | Not applicable; likely decomposes at high temperatures. |
| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents. | |
Expected Spectroscopic Signatures
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product confirmation.
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¹H NMR (Proton NMR): In a solvent like CDCl₃ or DMSO-d₆, the spectrum is expected to be simple and highly informative:
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~ δ 7.1-7.3 ppm (2H, s): Two singlets corresponding to the two aromatic protons on the pyridine ring (at positions 3 and 5). Their distinct chemical environments may result in two separate singlets.
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~ δ 4.6-4.8 ppm (2H, s): A singlet for the methylene protons (-CH₂OH). The exact shift will depend on the solvent and concentration due to hydrogen bonding.
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~ δ 5.0-5.5 ppm (1H, broad s): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
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~ δ 2.5 ppm (3H, s): A sharp singlet for the methyl protons (-CH₃).
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¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 7 distinct signals:
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~ δ 160-165 ppm & ~ δ 150-155 ppm: Two signals for the substituted pyridine carbons (C2-Cl and C6-CH₃).
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~ δ 145-150 ppm: One signal for the C4 carbon bearing the hydroxymethyl group.
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~ δ 118-122 ppm: Two signals for the unsubstituted aromatic carbons (C3 and C5).
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~ δ 63-66 ppm: One signal for the methylene carbon (-CH₂OH).
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~ δ 23-26 ppm: One signal for the methyl carbon (-CH₃).
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FT-IR (Infrared Spectroscopy): Key vibrational modes would include:
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3200-3400 cm⁻¹ (broad): O-H stretching of the alcohol.
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2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).
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1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
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1000-1050 cm⁻¹: C-O stretching of the primary alcohol.
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700-800 cm⁻¹: C-Cl stretching.
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Mass Spectrometry (MS): In an electron ionization (EI) experiment, the analysis would reveal:
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A molecular ion peak (M⁺) at m/z = 157 .
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A characteristic M+2 peak at m/z = 159 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
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Synthesis and Purification Protocol
The most logical and efficient synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol involves the selective reduction of its commercially available ester precursor, Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1).[3] This ester-to-alcohol reduction is a fundamental transformation in organic synthesis.
Retrosynthetic Analysis
The disconnection approach simplifies the synthesis down to its key precursor. The primary alcohol functionality is logically derived from the reduction of a more oxidized carbonyl group, in this case, a methyl ester.
Caption: Retrosynthesis of the target molecule to its ester precursor.
Recommended Laboratory Synthesis Protocol
This protocol details a reliable method for the reduction using Sodium Borohydride, a mild and selective reducing agent, with methanol as a co-solvent to increase reactivity.
Objective: To synthesize (2-Chloro-6-methylpyridin-4-yl)methanol from Methyl 2-chloro-6-methylisonicotinate.
Materials:
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Methyl 2-chloro-6-methylisonicotinate (1.0 eq)
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Sodium Borohydride (NaBH₄) (4.0 eq)
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Tetrahydrofuran (THF), anhydrous
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Methanol (MeOH), anhydrous
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-chloro-6-methylisonicotinate (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Stir the solution at room temperature until the solid is fully dissolved.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
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Reagent Addition: Cautiously add Sodium Borohydride (4.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Following the NaBH₄ addition, slowly add anhydrous Methanol (4.0 eq) dropwise via syringe. The addition of methanol activates the borohydride for ester reduction.
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Reaction Execution: After the full addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (alcohol) indicates reaction completion.
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Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed; ensure adequate ventilation.
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Workup - Extraction: Add water and Ethyl Acetate to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
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Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) to afford the pure (2-Chloro-6-methylpyridin-4-yl)methanol.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Chemical Reactivity and Synthetic Utility
The synthetic value of (2-Chloro-6-methylpyridin-4-yl)methanol stems from its two orthogonal reactive sites, which can be addressed selectively to build molecular complexity.
Caption: Key reactive sites on the (2-Chloro-6-methylpyridin-4-yl)methanol scaffold.
Site A: Reactivity at the C2-Chloro Position
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion. This reaction pathway is fundamental for introducing a wide variety of functional groups.
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Common Nucleophiles: Amines (e.g., in Buchwald-Hartwig amination), thiols, alkoxides, and cyanide.
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Causality: The choice of catalyst (e.g., Palladium for cross-couplings) and reaction conditions (temperature, base) allows for controlled and high-yield transformations, making this position ideal for late-stage functionalization in a synthetic route.
Site B: Reactivity of the Hydroxymethyl Group
The primary alcohol at the 4-position exhibits typical alcohol reactivity.
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Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent). This allows access to three different oxidation states from a single intermediate.
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Esterification/Etherification: The hydroxyl group can be readily converted to esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), which is useful for modifying solubility or introducing further points of connection.
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Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate (TsCl, pyridine) or a halide (SOCl₂), enabling subsequent nucleophilic substitution at the benzylic-like position.
Applications in Drug Discovery & Development
The 2-chloro-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, particularly in the field of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A prominent example of the utility of this scaffold is found in patents for novel B-Raf kinase inhibitors.[4] The immediate precursor to our title compound, Methyl 2-chloro-6-methylisonicotinate, is cited as a key starting material in the synthesis of these potent anti-cancer agents.[3] The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol provides a direct entry point into this class of compounds. The chloro-substituent serves as a crucial handle for coupling with other heterocyclic fragments, while the hydroxymethyl group (or its oxidized derivatives) can act as a key interaction point within the enzyme's binding pocket or as a vector for improving pharmacokinetic properties.
The ability to selectively functionalize two different positions on the molecule allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Safety and Handling
Proper handling of (2-Chloro-6-methylpyridin-4-yl)methanol is essential in a laboratory setting. The compound is classified with significant hazard warnings.
Table 3: GHS Hazard Information
| Parameter | Classification | Source(s) |
|---|---|---|
| Signal Word | Danger | [1] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [1] |
| Precautionary Codes | P280, P301+P312+P330, P305+P351+P338+P310 | [1] |
| Storage Class | 11 (Combustible Solids) |[1] |
Handling Recommendations:
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Always use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
AA Blocks. (2-Chloro-6-methylpyridin-4-yl)methanol. [Link]
- Google Patents. Compounds and compositions as protein kinase inhibitors, US9314464B2.
-
PubChem. Methyl 2-Chloro-6-methylisonicotinate, CID 2759833. [Link]
Sources
- 1. (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 [sigmaaldrich.com]
- 2. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
